4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of related tetrahydro[1]benzothieno[2,3-d]pyrimidine derivatives involves multiple steps, including the formation of substituted pyrazol-1-yl tetrahydro benzothieno pyrimidines. These compounds are synthesized through reactions involving substituted amino groups, leading to compounds with potential antimicrobial activity (Soliman et al., 2009).
Molecular Structure Analysis
Structural analysis of similar compounds, such as isomeric pyrazolo[3,4-d]pyrimidines, has shown differences in dimerization and intermolecular interactions based on substitutions. These structural variations affect their crystalline properties and molecular interactions (Avasthi et al., 2002).
Chemical Reactions and Properties
Compounds in this class undergo various chemical reactions, leading to the synthesis of novel derivatives with potential pharmacological activities. For instance, reactions with heterocyclic amidines have been explored for generating new azolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Elmaati, 2002).
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-9-8-10(2)20(19-9)15-14-12-6-4-5-7-13(12)21-16(14)18-11(3)17-15/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMUYMALRGJHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C4=C(CCCC4)SC3=NC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine |
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